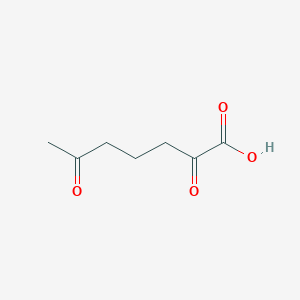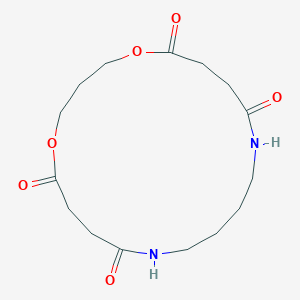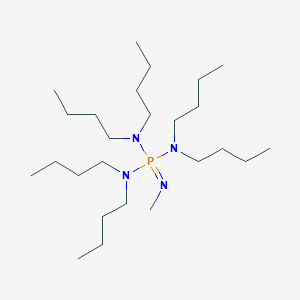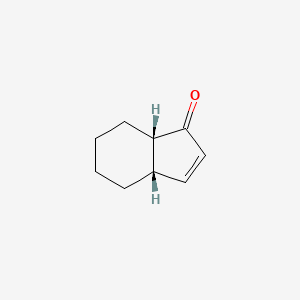![molecular formula C9H16O B14428122 [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol CAS No. 80587-31-1](/img/structure/B14428122.png)
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol is a cyclopropane derivative with a unique structure characterized by a tert-butyl group and a methylene group attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for halogenation or tosyl chloride for tosylation.
Major Products Formed
Oxidation: [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]aldehyde or [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]carboxylic acid.
Reduction: [(1S,2R)-2-tert-butyl-3-methylcyclopropane].
Substitution: [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]chloride or [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]amine.
科学的研究の応用
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
類似化合物との比較
Similar Compounds
- [(1S,2R)-2-tert-butyl-3-methylcyclopropane]
- [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]chloride
- [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]amine
Uniqueness
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclopropane ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
80587-31-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol |
InChI |
InChI=1S/C9H16O/c1-6-7(5-10)8(6)9(2,3)4/h7-8,10H,1,5H2,2-4H3/t7-,8-/m1/s1 |
InChIキー |
FHFFQQGPWKLNRH-HTQZYQBOSA-N |
異性体SMILES |
CC(C)(C)[C@H]1[C@@H](C1=C)CO |
正規SMILES |
CC(C)(C)C1C(C1=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
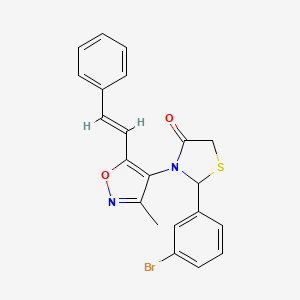

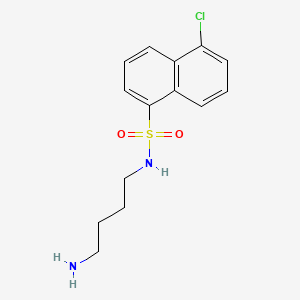




![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
